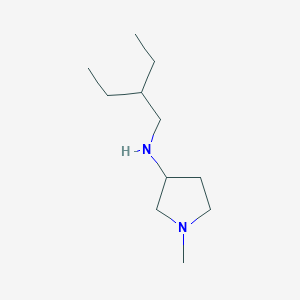

N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17808199

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H24N2 |

|---|---|

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H24N2/c1-4-10(5-2)8-12-11-6-7-13(3)9-11/h10-12H,4-9H2,1-3H3 |

| Standard InChI Key | VDVAZENSSIJDAC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)CNC1CCN(C1)C |

Introduction

Chemical Identification and Structural Elucidation

Systematic Nomenclature and Synonyms

The IUPAC name N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine systematically describes the compound’s structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a methyl group at position 1 and a 2-ethylbutylamine substituent at position 3 . Alternative identifiers include the CAS registry number 1248231-33-5 and catalog codes such as AKOS010722598 and EN300-167890, which facilitate cross-referencing in chemical databases .

Molecular Architecture and Conformational Dynamics

The SMILES notation CCC(CC)CNC1CCN(C1)C encodes the branched alkyl chain (2-ethylbutyl) linked to the pyrrolidine nitrogen . Quantum mechanical calculations predict that the 2-ethylbutyl moiety introduces steric hindrance, potentially stabilizing specific conformations through van der Waals interactions. The InChIKey VDVAZENSSIJDAC-UHFFFAOYSA-N uniquely identifies the compound’s stereoelectronic features, critical for virtual screening and cheminformatics applications .

Physicochemical and Computational Properties

Key Physicochemical Parameters

Table 1: Computed Physicochemical Profile

| Property | Value | Methodology |

|---|---|---|

| Molecular Weight | 184.32 g/mol | PubChem 2.1 |

| XLogP3-AA (Lipophilicity) | 2.1 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |

| Topological Polar Surface | 24.3 Ų | PubChem 2.1 |

The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and organic phases, ideal for formulation studies. The polar surface area of 24.3 Ų implies limited blood-brain barrier penetration, a property that could be optimized through structural modifications .

Spectroscopic and Chromatographic Signatures

While experimental spectral data are unavailable, predictive algorithms indicate characteristic NMR signals:

-

¹H NMR: Methyl protons on the pyrrolidine ring (δ ~2.3 ppm), ethylbutyl chain methylenes (δ ~1.2–1.5 ppm), and amine protons (δ ~1.8 ppm, broad).

-

MS/MS: Predominant fragment ions at m/z 98 (pyrrolidine ring) and m/z 86 (ethylbutyl chain cleavage) .

Synthetic Strategies and Reaction Pathways

Hypothetical Synthesis Routes

Although no published synthesis exists, plausible routes include:

-

Reductive Amination: Reacting 1-methylpyrrolidin-3-one with 2-ethylbutylamine under hydrogenation conditions.

-

N-Alkylation: Treating 1-methylpyrrolidin-3-amine with 1-bromo-2-ethylbutane in the presence of K₂CO₃.

Key Challenges: Steric hindrance from the branched ethylbutyl group may reduce reaction yields, necessitating optimized conditions (e.g., phase-transfer catalysis) .

Purification and Quality Control

Post-synthesis purification would likely involve:

-

Flash Chromatography: Using a hexane/ethyl acetate gradient to separate the product from unreacted amines.

-

Distillation: Vacuum distillation (BP ~200–220°C estimated) to isolate the pure amine .

Industrial Applications and Research Utility

Pharmaceutical Intermediate

The compound’s amine functionality makes it a versatile precursor for:

-

Antidepressants: Analogous to vortioxetine, which contains a substituted pyrrolidine.

-

Anticholinergics: Structural parallels to ipratropium bromide derivatives.

Material Science Applications

-

Ionic Liquids: The tertiary amine could form low-melting salts with sulfonic acids for battery electrolytes.

-

Polymer Crosslinkers: Reacting with diisocyanates to form polyurethane networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume